Methyl 3-(1H-imidazol-4-yl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOENSQFURTSZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52363-40-3 | |
| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Exploration of Novel Therapeutic Agents:a Major Driver for the Synthesis of New Imidazole Acrylate Derivatives is the Search for Novel Drugs. the Imidazole Scaffold is a Key Component in Many Inhibitors of P38 Mitogen Activated Protein Map Kinase.nih.govnih.govacs.orgthe P38 Map Kinase Pathway is Centrally Involved in the Synthesis of Pro Inflammatory Cytokines, and Its Inhibition is a Major Therapeutic Target for Treating Inflammatory Diseases Like Rheumatoid Arthritis and Inflammatory Bowel Disease.nih.govbenthamscience.comthe Discovery of Tri Substituted Imidazoles As Potent P38 Inhibitors Sparked Widespread Research to Develop New, More Selective, and Efficacious Compounds.nih.govfurthermore, Derivatives of Urocanic Acid Itself Have Been Shown to Possess Anti Inflammatory Effects in Models of Inflammatory Bowel Disease, Reducing Pro Inflammatory Cytokines.nih.gov
Therefore, by synthesizing Methyl 3-(1H-imidazol-4-yl)acrylate, researchers can create a novel scaffold that combines the known anti-inflammatory potential of urocanic acid derivatives with the p38 inhibitory motif of substituted imidazoles. This offers a rational approach to designing new anti-inflammatory agents.
Synthetic Methodology and Basic Science:the Synthesis of Methyl 3 1h Imidazol 4 Yl Acrylate Also Serves As a Model System for Developing and Understanding Chemical Reactions, Such As the Enzyme Catalyzed Michael Addition of Imidazoles to Acrylates.rsc.orgresearchgate.netthese Studies Expand the Toolkit of Green Chemistry and Biocatalysis. Furthermore, Detailed Spectroscopic and Computational Studies on This Molecule and Its Variants Provide Fundamental Insights into How Tautomerization and Substitution Affect the Photophysical Properties of Conjugated Systems.rsc.org
Established Synthetic Pathways to this compound
Traditional methods for synthesizing this compound have laid the groundwork for more advanced and efficient protocols. These established pathways include direct esterification of naturally occurring precursors, construction of the acrylate (B77674) moiety through condensation reactions, and complex multi-step sequences from diverse starting materials.
Esterification of Urocanic Acid (3-(1H-imidazol-4-yl)acrylic acid) and its Precursors
The most direct route to this compound is the esterification of its corresponding carboxylic acid, Urocanic Acid. Urocanic acid is a natural product formed from the enzymatic degradation of histidine. The Fischer-Speier esterification is a classic and widely employed method for this transformation. cerritos.edubyjus.comorganic-chemistry.org
This reaction typically involves treating urocanic acid with an excess of methanol (B129727), which acts as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid. wvu.edumasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the nucleophilic oxygen atom of methanol attacks this activated carbon, leading to a tetrahedral intermediate. cerritos.edu A proton transfer and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side, excess alcohol is used, or water is removed from the reaction mixture as it forms. byjus.comorganic-chemistry.org
Another effective method for this esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. This system offers mild reaction conditions, often proceeding at room temperature, and provides good to excellent yields of the corresponding methyl ester hydrochloride.
Table 1: Comparison of Esterification Methods for Urocanic Acid
| Method | Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Fischer-Speier | Urocanic Acid, Methanol | H₂SO₄ (catalytic) | Reflux | Good to Excellent |
| TMSCl Method | Urocanic Acid, Methanol, Trimethylchlorosilane | In situ generated HCl | Room Temperature | Good to Excellent |
Condensation Reactions Involving Imidazole (B134444) Ring Systems and Acrylate Moieties
An alternative synthetic strategy involves constructing the acrylate double bond through a condensation reaction. A prominent example of this approach is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This method typically starts with an imidazole derivative containing an aldehyde group, such as 4-imidazolecarboxaldehyde.
In the HWE reaction, the aldehyde is treated with a phosphonate-stabilized carbanion. wikipedia.org For the synthesis of this compound, this would involve a reagent like methyl 2-(diethoxyphosphoryl)acetate. The reaction begins with the deprotonation of the phosphonate (B1237965) reagent by a base (e.g., sodium hydride, n-butyllithium) to form a nucleophilic carbanion. synarchive.com This carbanion then adds to the carbonyl group of 4-imidazolecarboxaldehyde. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the carbon-carbon double bond of the acrylate. A significant advantage of the HWE reaction is its high stereoselectivity, predominantly forming the thermodynamically more stable E-alkene. wikipedia.org
Table 2: Key Components in the Horner-Wadsworth-Emmons Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 4-Imidazolecarboxaldehyde | Methyl 2-(diethoxyphosphoryl)acetate | Sodium Hydride (NaH) | This compound |
Multi-Step Syntheses from Diverse Starting Materials
This compound can also be synthesized through multi-step reaction sequences that begin with more fundamental starting materials. These routes offer flexibility in introducing various substituents onto the imidazole ring or the acrylate chain.
One conceptual multi-step synthesis could start from L-histidine. The synthesis would involve:
Protection: The amino and carboxylic acid groups of histidine are protected to prevent them from interfering with subsequent reactions.
Side-Chain Modification: The protected histidine is then subjected to reactions that convert the amino group into the acrylic acid moiety. This could involve a sequence of deamination and elimination reactions.
Esterification: The resulting acrylic acid derivative is then esterified, as described in section 2.1.1.
Deprotection: Finally, the protecting groups are removed to yield the target molecule.
Modern and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. researchgate.netrsc.org These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it The synthesis of this compound has benefited from these advancements, particularly through the use of novel catalytic systems and energy-efficient techniques like microwave irradiation.
Catalysis in this compound Synthesis
Catalysis is at the heart of many modern synthetic transformations, offering pathways with higher efficiency and selectivity. In the context of this compound synthesis, both homogeneous and heterogeneous catalysts play crucial roles.
In the Fischer esterification of urocanic acid, while traditional mineral acids are effective, they can lead to corrosive conditions and difficult workup procedures. Green alternatives include the use of solid acid catalysts, such as sulfated zirconia or various zeolites. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and simplifying the purification process.
For condensation reactions like the HWE, the choice of base and additives can significantly impact the reaction's efficiency and stereochemical outcome. The use of catalytic amounts of a strong base or the application of phase-transfer catalysis can minimize the amount of waste generated and allow for milder reaction conditions. Furthermore, research into organocatalysis may provide metal-free alternatives for similar transformations. The development of efficient catalysts is a key focus in making the production of acrylate derivatives more sustainable. rsc.org
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. niscpr.res.in
The synthesis of imidazole derivatives has been shown to be amenable to microwave-assisted methods. researchgate.net For instance, the condensation step in the synthesis of substituted imidazoles can be significantly accelerated under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol. nih.govnih.gov
Applying this technology to the synthesis of this compound could offer substantial benefits. The esterification of urocanic acid, which typically requires prolonged heating under reflux, could potentially be completed in a matter of minutes in a microwave reactor. Similarly, the HWE reaction could be driven to completion more rapidly and with higher efficiency. mdpi.com The optimization of microwave-assisted protocols, including power, temperature, and reaction time, is an active area of research aimed at developing more efficient and sustainable chemical processes. orientjchem.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |
|---|---|---|---|
| Esterification | Hours of refluxing | Minutes of irradiation | Reduced reaction time, energy savings |
| Condensation | Can require long reaction times and harsh conditions | Faster, often under milder conditions | Increased yield, cleaner reactions |
Solvent-Free and Environmentally Conscious Methodologies
In recent years, a strong emphasis has been placed on developing synthetic methods that minimize or eliminate the use of hazardous solvents, aligning with the principles of green chemistry. For the synthesis of this compound, several solvent-free and environmentally conscious methodologies can be envisioned, primarily focusing on the esterification of urocanic acid or its direct synthesis.
Mechanochemical Synthesis (Ball-Milling):
Mechanochemistry, specifically high-speed ball-milling (HSBM), has emerged as a powerful technique for conducting reactions in the absence of solvents. This method utilizes mechanical force to initiate chemical transformations. The esterification of urocanic acid with methanol to yield this compound could potentially be achieved under solvent-free ball-milling conditions. This approach offers several advantages, including reduced waste, lower energy consumption, and often, faster reaction times compared to conventional solution-phase methods. While specific studies on the ball-milling synthesis of this particular ester are not prevalent, the successful application of this technique to a wide range of esterification reactions suggests its feasibility.
Microwave-Assisted Synthesis:
Microwave irradiation has been widely adopted as an energy-efficient and rapid heating method for organic synthesis. Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. The synthesis of imidazole derivatives has been shown to be amenable to microwave conditions. For instance, the condensation of a suitable imidazole precursor aldehyde with a methyl-bearing reagent could be facilitated by microwave heating, potentially under solvent-free conditions or using a green solvent. This approach is particularly attractive for its potential to reduce reaction times from hours to minutes.
Use of Greener Solvents and Catalysts:
When a solvent is necessary, the choice of an environmentally benign solvent is crucial. Ionic liquids (ILs), particularly those with acidic properties, have been investigated as both catalysts and reaction media for esterification reactions. Their low vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds (VOCs). An acidic ionic liquid could catalyze the esterification of urocanic acid with methanol, and its immiscibility with certain organic solvents could allow for easy separation and recycling of the catalyst.
Furthermore, the use of solid acid catalysts can also contribute to a greener process by simplifying catalyst recovery and minimizing waste.
| Methodology | Key Features | Potential Application to this compound Synthesis |
| Mechanochemistry | Solvent-free, energy-efficient, rapid. | Direct esterification of urocanic acid with methanol via ball-milling. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerated esterification or direct synthesis from imidazole precursors. |
| Ionic Liquids | Low volatility, recyclable, can act as both solvent and catalyst. | Catalytic esterification of urocanic acid in an acidic ionic liquid medium. |
| Solid Acid Catalysts | Heterogeneous, easily separable, reusable. | Esterification of urocanic acid using a solid acid catalyst for simplified workup. |
Electrochemical Synthesis Pathways for Imidazole Derivatives
Electrochemical synthesis offers a unique and sustainable approach to organic reactions by using electricity as a "reagent" to drive chemical transformations. This method can often be performed under mild conditions and can provide access to reactive intermediates that are difficult to generate through conventional chemical routes. While the direct electrochemical synthesis of this compound has not been extensively reported, plausible pathways can be proposed based on established electrochemical reactions of related compounds.
One potential strategy involves the electrochemical carboxylation of a vinylimidazole precursor. Electrochemical methods for the hydrocarboxylation of α,β-unsaturated esters and other olefins with carbon dioxide have been developed. A similar approach could be envisioned where a 4-vinyl-1H-imidazole substrate undergoes electrochemical reduction in the presence of CO2 to form a carboxylate intermediate, which could then be esterified to the target molecule. This would represent a highly atom-economical route to the acrylate moiety.
Alternatively, the acrylate side chain could be constructed through an electrochemical cross-coupling reaction. For example, an electrochemically generated radical species from a suitable imidazole derivative could be coupled with a methyl acrylate radical anion. The feasibility of such a pathway would depend on the relative redox potentials of the reacting species and the ability to control the selectivity of the coupling reaction.
The electrochemical synthesis of acrylate polymers has also been demonstrated, suggesting that the underlying radical or ionic polymerization mechanisms could be adapted for the controlled formation of the acrylate monomer.
| Proposed Electrochemical Pathway | Key Transformation | Potential Advantages |
| Electrochemical Carboxylation of 4-Vinyl-1H-imidazole | Introduction of the carboxylic acid group onto a vinyl precursor using CO2. | Atom-economical, utilization of a renewable C1 source (CO2). |
| Electrochemical Cross-Coupling | Coupling of an imidazole derivative with a methyl acrylate precursor. | Potential for direct formation of the C-C bond of the acrylate side chain. |
| Adaptation of Electrochemical Polymerization Conditions | Controlled monomer formation inspired by electrochemical polymerization methods. | Potentially mild reaction conditions and novel reactivity. |
Stereoselective Synthesis of this compound Isomers and Analogues
The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemistry of this double bond can have a significant impact on the biological activity and physical properties of the molecule and its analogues. Therefore, the development of stereoselective synthetic methods to access geometrically pure isomers is of great importance.
The Horner-Wadsworth-Emmons (HWE) Reaction:
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters, and it typically shows a strong preference for the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-methyl 3-(1H-imidazol-4-yl)acrylate, imidazole-4-carbaldehyde would be reacted with a phosphonate ylide, such as methyl (diethoxyphosphoryl)acetate, in the presence of a suitable base. The thermodynamic stability of the (E)-alkene product generally drives the reaction towards high E-selectivity. wikipedia.orgorganic-chemistry.org
The Wittig Reaction:
The Wittig reaction, which utilizes a phosphonium ylide, is another cornerstone of alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, similar to those used in the HWE reaction, tend to produce the (E)-alkene. organic-chemistry.org Conversely, non-stabilized ylides often favor the formation of the (Z)-alkene. organic-chemistry.org By carefully selecting the appropriate phosphonium ylide and reaction conditions, it is possible to control the stereoselectivity of the olefination of imidazole-4-carbaldehyde to produce either the (E) or (Z) isomer of this compound. Modifications to the standard Wittig protocol, such as the Schlosser modification, can also be employed to enhance the formation of the (E)-isomer. wikipedia.org
Synthesis of Analogues:
These stereoselective methods are also readily applicable to the synthesis of a wide range of analogues of this compound. By varying the aldehyde component (using substituted imidazole-4-carbaldehydes or other heterocyclic aldehydes) and the phosphonate or phosphonium ylide (using different ester groups), a diverse library of geometrically defined α,β-unsaturated esters can be prepared.
| Olefination Reaction | Typical Stereoselectivity | Reagents for this compound Synthesis |
| Horner-Wadsworth-Emmons | Predominantly (E) | Imidazole-4-carbaldehyde and Methyl (diethoxyphosphoryl)acetate. wikipedia.orgorganic-chemistry.org |
| Wittig (Stabilized Ylide) | Predominantly (E) | Imidazole-4-carbaldehyde and Methyl (triphenylphosphoranylidene)acetate. organic-chemistry.org |
| Wittig (Non-stabilized Ylide) | Predominantly (Z) | Imidazole-4-carbaldehyde and a suitable non-stabilized ylide (less common for acrylates). organic-chemistry.org |
Reactions Involving the Acrylate Functional Group
The reactivity of the acrylate portion of this compound is dominated by its ester and α,β-unsaturated carbonyl characteristics. These features allow for a range of chemical transformations.
Esterification and Transesterification Reactions
The methyl ester group of this compound can be modified through hydrolysis or transesterification. Hydrolysis of the ester under acidic or basic conditions would yield the corresponding carboxylic acid, (E)-3-(1H-imidazol-4-yl)acrylic acid.
Transesterification, the exchange of the methyl group for a different alkyl or aryl group, can be achieved by reacting the compound with an alcohol, typically in the presence of an acid or base catalyst. This process is reversible and often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. While these are fundamental reactions for esters, specific literature detailing these transformations for this compound is not abundant, though the principles remain applicable. For instance, the hydrolysis of a similar structure, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, to its corresponding carboxylic acid has been successfully demonstrated using trifluoroacetic acid. nih.gov
Conjugate Addition Reactions (e.g., Michael Additions)
The α,β-unsaturated system of the acrylate moiety makes this compound an excellent Michael acceptor. libretexts.org This allows for 1,4-conjugate addition reactions where a nucleophile attacks the carbon atom beta to the carbonyl group. libretexts.orgyoutube.com A wide variety of nucleophiles, including amines, thiols, and carbanions (like those from Gilman reagents), can participate in this reaction. libretexts.org
A particularly relevant example is the aza-Michael addition, where the nitrogen atom of an imidazole ring acts as the nucleophile. d-nb.inforsc.org This reaction has been studied extensively, often using methyl acrylate as the Michael acceptor. d-nb.infobeilstein-journals.orgsci-hub.st These reactions can be performed under various conditions, including solvent-free and catalyst-free setups at elevated temperatures, or catalyzed by bases like DBU, DIPEA, or even enzymes. d-nb.inforsc.orgbeilstein-journals.org The reaction is generally regioselective, with the nucleophilic nitrogen of the azole adding to the β-carbon of the acrylate. beilstein-journals.org
| Donor (Nucleophile) | Acceptor | Catalyst/Conditions | Product | Yield (%) | Ref |
| Imidazole | Methyl Acrylate | None, 80°C | Methyl 3-(1H-imidazol-1-yl)propanoate | 97 | d-nb.info |
| 4(5)-Nitroimidazole | Methyl Acrylate | NaH or DIPEA, DMF, 20-60°C | Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate | 55-98 | beilstein-journals.orgsci-hub.st |
| Imidazole | Methyl Acrylate | Lipozyme TL IM, 45°C, continuous flow | Methyl 3-(1H-imidazol-1-yl)propanoate | - | rsc.org |
| Imidazole | Methyl Acrylate | DBU (50 mol%), MeCN, r.t. | Methyl 3-(1H-imidazol-1-yl)propanoate | 95 | sci-hub.st |
| Benzylamine | Methyl Acrylate | Microwave, 115-130°C | Methyl 3-(benzylamino)propanoate | 97 | nih.gov |
Diels-Alder Cycloaddition Reactions with this compound
As a molecule containing an electron-deficient alkene (a dienophile), this compound is a potential reactant in Diels-Alder reactions. mdpi.com This [4+2] cycloaddition reaction would involve the reaction of the acrylate's double bond with a conjugated diene to form a six-membered ring. mdpi.comrsc.org
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration. chemtube3d.com For example, the reaction of 1-(p-substituted phenyl)buta-1,3-dienes with methyl acrylate yields 2-arylcyclohex-3-enecarboxylates. rsc.org The stereoselectivity, particularly the endo/exo preference, can be influenced by factors such as the presence of Lewis acid catalysts (e.g., BF₃) and α-substituents on the dienophile. mdpi.comnih.gov While the acrylate moiety is a well-established dienophile, specific studies detailing the Diels-Alder reactivity of this compound itself are limited in the surveyed literature.
Polymerization Mechanisms and Oligomerization
The acrylate functional group is amenable to polymerization, primarily through free-radical mechanisms. sapub.org This would involve the initiation of a radical species that adds across the double bond of this compound, creating a new radical that propagates to form a long polymer chain. Copolymers can also be synthesized by reacting the monomer with other acrylates, such as methyl methacrylate (B99206) (MMA). sapub.orgresearchgate.net
For instance, copolymers of MMA and an allyl-derived imidazole monomer have been synthesized via photopolymerization. researchgate.net Another controlled polymerization technique is catalytic chain transfer (CCT) polymerization, which is effective for producing methacrylate oligomers (low molecular weight polymers). mdpi.com This method could be applied to synthesize oligomers of this compound, potentially for applications like vaccine adjuvants. mdpi.com
| Monomer 1 | Monomer 2 | Polymerization Method | Initiator/Catalyst | Key Findings | Ref |
| 2-allyloxymethyl-1-methylimidazole (AOMMI) | Methyl methacrylate (MMA) | Photopolymerization | Benzophenone | Successful synthesis of poly(MMA-co-AOMMI) copolymers with varying monomer ratios. | researchgate.net |
| Methyl methacrylate (MMA) | - | Catalytic Chain Transfer Polymerization (CCTP) | Cobalt complexes | Effective method for synthesizing oligomers with controlled molecular weight. | mdpi.com |
| Methylacrylate (MA) | Acrylic Acid (AA) | Radical polymerization (bulk and solution) | AIBN | Copolymers with a range of hydrophilic-hydrophobic properties were obtained. | sapub.org |
Transformations of the Imidazole Heterocyclic Ring
The imidazole ring offers a site for derivatization, primarily at the unsubstituted ring nitrogen.
N-Alkylation and N-Derivatization of the Imidazole Moiety
The imidazole ring in this compound contains an acidic N-H proton, making the nitrogen atom nucleophilic and susceptible to electrophilic attack. thieme-connect.de N-alkylation is a common derivatization strategy for imidazoles, leading to a variety of substituted products. researchgate.netnih.gov
Various methods can achieve N-alkylation. A prominent method is the aza-Michael addition of the imidazole nitrogen to an activated alkene, such as methyl acrylate itself, as detailed in section 3.1.2. d-nb.inforsc.orgbeilstein-journals.orgbeilstein-journals.org This reaction, catalyzed by bases or enzymes, directly forms an N-propanoate ester derivative. d-nb.inforsc.orgbeilstein-journals.org Other alkylating agents include alkyl halides, which can react with imidazole under phase-transfer catalysis (PTC) conditions, often in the absence of a solvent, to give N-alkyl imidazoles. researchgate.net Another approach involves the reaction with Morita–Baylis–Hillman (MBH) alcohols, which, in the presence of a base like DABCO, can lead to 1,4-addition products. beilstein-journals.org
| Imidazole Substrate | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Ref |
| Imidazole | Methyl Acrylate | None, 80°C, solvent-free | N-alkylated imidazole | 97 | d-nb.info |
| Imidazole | Acrylonitrile | None, ambient temp. | N-alkylated imidazole | 98 | d-nb.info |
| Imidazole | Alkyl Halides | Solid-Liquid PTC (e.g., KOH/TBAI) | N-alkyl imidazole | Good to Excellent | researchgate.net |
| Imidazole | Acyclic MBH Alcohols | DABCO, refluxing methanol or toluene | 1,4-Michael adduct | 70-84 | beilstein-journals.org |
| 4(5)-Nitroimidazole | Methyl Acrylate | NaH or DIPEA, DMF | N-alkylated imidazole | 55-98 | beilstein-journals.org |
Nucleophilic Substitution Reactions on the Imidazole Nitrogen
The imidazole ring of this compound contains two nitrogen atoms, one of the "pyrrole-type" (N-1) which bears a hydrogen atom and is part of the aromatic sextet, and one of the "pyridine-type" (N-3) which has a lone pair of electrons not involved in the aromatic system. nih.gov The N-3 nitrogen is generally more nucleophilic and susceptible to electrophilic attack. nih.gov However, direct nucleophilic substitution on the nitrogen atoms, typically in the form of N-alkylation or N-arylation, is a common strategy for derivatization.
The imidazole ring system is generally considered to be electron-rich, which makes it less susceptible to nucleophilic substitution unless a strongly electron-withdrawing substituent is present elsewhere on the ring. globalresearchonline.net Despite this, the nitrogen atoms can act as nucleophiles to attack electrophilic species. For instance, in syntheses involving related imidazole structures, conditions are sometimes chosen specifically to minimize substitution on the nitrogen in favor of other reactive sites, such as a sulfur atom. researchgate.net This implies that N-substitution is a competing and viable reaction pathway.
A relevant example of the imidazole nitrogen acting as a nucleophile is the reaction of 4-methyl-1H-imidazole with 1-fluoro-3-nitro-5-trifluoromethyl-benzene. google.com In this process, the imidazole nitrogen displaces a fluorine atom on an activated aromatic ring, a reaction known as nucleophilic aromatic substitution, to form 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole. google.com This type of reaction highlights the capability of the imidazole nitrogen to participate in substitution reactions to form C-N bonds, creating advanced intermediates. google.com
Table 1: Examples of Nucleophilic Substitution on Imidazole Nitrogen
| Imidazole Reactant | Electrophile | Base/Catalyst | Solvent | Product | Ref |
|---|---|---|---|---|---|
| 4-methyl-1H-imidazole | 1-fluoro-3-nitro-5-trifluoromethyl-benzene | Carbonate or hydrogencarbonate salt | N,N-dimethylformamide | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | google.com |
| 4-methylimidazole | 3-bromo-5-fluoro-benzotrifluoride | Strong base (e.g., NaH) | N-methyl pyrrolidinone (NMP) | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine precursor | google.com |
Functionalization at Carbon Positions of the Imidazole Ring
Functionalization of the carbon atoms (C-2, C-4, and C-5) of the imidazole ring is a key strategy for modifying the properties of imidazole-containing molecules. The imidazole ring is generally reactive towards electrophilic substitution, which typically occurs at the C-4 and C-5 positions. globalresearchonline.net Attack at the C-2 position is considered less favorable. globalresearchonline.net
While specific examples detailing the direct functionalization of the carbon positions on this compound are not extensively documented in the provided literature, the general reactivity patterns of imidazoles provide insight into potential strategies. For example, nitro groups can be introduced onto the imidazole ring. researchgate.net In the synthesis of 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, both the C-4 and C-5 positions are functionalized, demonstrating the feasibility of substitution at these sites. researchgate.net
An advanced and distinct method of functionalizing the imidazole ring involves the ring-opening of mesoionic carbenes (iMICs) based on a 1,3-imidazole scaffold. nih.govresearchgate.net This process transforms the cyclic carbene into a linear N-ethynylformimidamide (eFIM) derivative. nih.gov These eFIMs are stable and can subsequently undergo ring-closing "click" reactions with various Lewis acids to re-form the imidazole ring, now incorporated into a more complex compound. nih.govresearchgate.net This ring-opening and closing sequence represents a sophisticated strategy for C-2 functionalization and incorporation of the imidazole moiety into larger systems. nih.gov
Synthesis of Advanced this compound Conjugates and Hybrid Molecules
This compound and its derivatives serve as versatile building blocks for the synthesis of more complex conjugates and hybrid molecules with applications in pharmaceuticals and materials science. ontosight.aiossila.com The presence of the reactive acrylate group, the imidazole ring, and other functional groups allows for a wide range of chemical modifications. ossila.com
One major area of application is in the development of pharmaceutical agents.
Mitochondria-Targeted Prodrugs : A strategy for delivering antioxidants to mitochondria involves creating prodrugs from imidazole-based thiols like methimazole (B1676384). researchgate.netnih.gov By reacting methimazole with esters like methyl propiolate or tert-butyl propiolate, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate derivatives are formed. researchgate.netnih.gov These conjugates are designed to be processed by mitochondrial enzymes to release the active antioxidant drug at the target site. nih.gov
Complex Heterocycles : The core structure can be incorporated into more elaborate heterocyclic systems. For example, intramolecular cyclization of related amidine and amino esters can produce complex imidazoquinazolinones. nih.gov
In materials science, imidazole-acrylate derivatives are used to create functional materials.
OLED Emitters : Arylimidazole derivatives, such as 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, are used to synthesize homoleptic iridium (Ir) triplet emitters. ossila.com These organometallic complexes function as blue phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). ossila.com The imidazole and aryl groups coordinate directly to the iridium metal center to form the emissive complex. ossila.com
Fluorescent Nucleic Acids : Imidazolinone-conjugated fluorescent nucleic acids have been synthesized, demonstrating the utility of the imidazole core in creating probes for biological imaging and diagnostics. nih.gov
Table 2: Synthesis of this compound Conjugates and Hybrids
| Conjugate/Hybrid Type | Key Reactants | Resulting Molecule/Intermediate | Potential Application | Ref |
|---|---|---|---|---|
| Mitochondria-Targeted Prodrug | Methimazole, tert-butyl propiolate | tert-Butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate | Antioxidant delivery | researchgate.netnih.gov |
| Phenyl-Acrylate Conjugate | N/A | (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate | Pharmaceutical intermediate | sigmaaldrich.comchemicalbook.com |
| Phosphorescent Emitter | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, Iridium source | Homoleptic Iridium(III) complex | OLEDs | ossila.com |
| Imidazoquinazolinone | Benzimidoyl chlorides, Glycine/L-alanine methyl ester | Complex imidazoquinazolinone | Heterocyclic synthesis | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 3 1h Imidazol 4 Yl Acrylate and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 3-(1H-imidazol-4-yl)acrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the confirmation of the molecular structure, including the stereochemistry of the acrylate (B77674) moiety.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the vinyl group of the acrylate, and the methyl ester group. The trans-isomer is the thermodynamically more stable and commonly synthesized form.
Imidazole Protons: The imidazole ring typically shows two characteristic singlets in the aromatic region. The proton at the C2 position (H-2) is expected to appear as a singlet at a downfield chemical shift, while the proton at the C5 position (H-5) will also be a singlet, slightly upfield from H-2. The NH proton of the imidazole ring is often broad and its chemical shift can be solvent-dependent.
Vinylic Protons: The two vinylic protons of the acrylate group (H-α and H-β) will appear as doublets due to their coupling. The trans-coupling constant (³J) between these protons is typically in the range of 15-18 Hz, which is a key indicator of the (E)-stereochemistry. The H-β proton, being closer to the imidazole ring, will resonate at a more downfield position compared to the H-α proton.
Methyl Protons: The methyl ester group will present as a sharp singlet, typically in the range of 3.7-3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm.
Vinylic and Imidazole Carbons: The carbons of the double bond and the imidazole ring will resonate in the aromatic/olefinic region.
Methyl Carbon: The methyl carbon of the ester group will be observed at a characteristic upfield position.
For synthetic derivatives of this compound, any modification to the structure will result in predictable changes in the NMR spectra, allowing for the confirmation of the desired chemical transformation. For instance, N-alkylation of the imidazole ring would lead to the disappearance of the NH proton signal and the appearance of new signals corresponding to the alkyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-Methyl 3-(1H-imidazol-4-yl)acrylate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 (imidazole) | ~7.7 | C-2 ~135 |
| H-5 (imidazole) | ~7.1 | C-4 ~138 |
| NH (imidazole) | Variable (broad) | C-5 ~117 |
| H-α (acrylate) | ~6.3 (d, J ≈ 16 Hz) | C-α ~119 |
| H-β (acrylate) | ~7.6 (d, J ≈ 16 Hz) | C-β ~135 |
| -OCH₃ | ~3.7 (s) | C=O ~167 |
| -OCH₃ ~52 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₇H₈N₂O₂), the expected monoisotopic mass is approximately 152.06 g/mol . Electrospray ionization (ESI), a softer ionization technique, would typically show the protonated molecule [M+H]⁺ at m/z 153.
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an [M-31]⁺ fragment.
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to an [M-59]⁺ fragment.
Cleavage of the bond between the imidazole ring and the acrylate side chain.
Characteristic fragmentation of the imidazole ring itself.
Analysis of the fragmentation patterns of synthetic derivatives can help to confirm the location and nature of the chemical modifications.
Table 2: Predicted Key Mass Spectral Fragments for (E)-Methyl 3-(1H-imidazol-4-yl)acrylate
| m/z Value | Proposed Fragment | Formula of Fragment |
| 152 | [M]⁺ | [C₇H₈N₂O₂]⁺ |
| 121 | [M - OCH₃]⁺ | [C₆H₅N₂O]⁺ |
| 93 | [M - COOCH₃]⁺ | [C₅H₅N₂]⁺ |
| 81 | Imidazole ring fragment | [C₄H₅N₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Key characteristic absorption bands for this molecule include:
N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretches: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester. researchgate.net
C=C and C=N Stretches: The stretching vibrations of the C=C double bond of the acrylate and the C=N bonds within the imidazole ring are expected in the 1600-1650 cm⁻¹ region. azom.comgammadata.se
C-O Stretch: The C-O stretching vibration of the ester group will show a strong absorption in the 1150-1300 cm⁻¹ range. researchgate.net
Out-of-Plane Bending: The out-of-plane C-H bending vibration for the trans-disubstituted double bond typically appears as a strong band around 980 cm⁻¹.
Any modification to the molecule, such as substitution on the imidazole ring, would lead to changes in the IR spectrum, particularly in the N-H stretching region.
Table 3: Characteristic IR Absorption Frequencies for (E)-Methyl 3-(1H-imidazol-4-yl)acrylate
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Imidazole N-H | Stretch | 3100-3500 (broad) |
| Vinylic/Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Ester C=O | Stretch | 1700-1730 (strong) |
| Alkene C=C / Imidazole C=N | Stretch | 1600-1650 |
| Ester C-O | Stretch | 1150-1300 (strong) |
| Trans C-H bend | Out-of-plane | ~980 (strong) |
Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, LC-MS, GC-MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By using an appropriate solvent system (eluent), the compound can be separated from starting materials and by-products based on their differential polarity. The spots can be visualized under UV light or by using a staining agent.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.comwiley.com It is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. nih.gov A reversed-phase HPLC column is typically used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com The retention time provides information on the compound's polarity, while the mass spectrometer provides molecular weight and structural information. This technique is invaluable for purity determination and for the analysis of complex mixtures containing the target compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable derivatives of this compound. nih.gov For the parent compound, derivatization may be necessary to increase its volatility and thermal stability. GC-MS provides excellent separation and allows for the identification of components based on their retention times and mass spectra, which can be compared to spectral libraries. nih.gov
Table 4: Typical Chromatographic Conditions for the Analysis of Imidazole Acrylates
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |
| TLC | Silica (B1680970) gel GF₂₅₄ | Ethyl acetate (B1210297)/Hexane or Dichloromethane/Methanol mixtures | UV light (254 nm), Iodine vapor |
| LC-MS | C18 reversed-phase column | Gradient of water (with 0.1% formic acid) and acetonitrile | Mass Spectrometry (ESI) |
| GC-MS | Capillary column (e.g., DB-WAX) | Helium | Mass Spectrometry (EI) |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives that can be obtained as single crystals, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
In the crystal lattice, intermolecular hydrogen bonding involving the imidazole N-H donor and the carbonyl oxygen or imidazole nitrogen acceptor is anticipated to be a dominant feature, leading to the formation of supramolecular assemblies such as chains or sheets. These hydrogen bonds, along with π-π stacking interactions between the imidazole rings of adjacent molecules, would play a crucial role in stabilizing the crystal packing. The study of crystal structures of synthetic derivatives can reveal how modifications to the molecular structure influence these packing arrangements.
Applications in Materials Science and Polymer Chemistry
Integration of Methyl 3-(1H-imidazol-4-yl)acrylate into Polymeric Systems
The presence of the polymerizable acrylate (B77674) group enables this compound to be incorporated into various polymer backbones, while the imidazole (B134444) moiety provides a site for further functionalization or for imparting desirable characteristics such as improved thermal stability, ionic conductivity, and the ability to coordinate with metal ions.
This compound can be copolymerized with other acrylic monomers, such as methyl methacrylate (B99206) and butyl acrylate, to create imidazole-functionalized polymers. mdpi.comgoogle.com The synthesis of these copolymers can be achieved through various polymerization techniques, including emulsion polymerization. mdpi.com In a typical process, a mixture of monomers, including this compound, is polymerized in the presence of an initiator and an emulsifying agent. google.com The resulting copolymers possess a combination of the properties of the constituent monomers. For instance, copolymerizing with methyl methacrylate can enhance the hardness and mechanical performance of the resulting polymer, while butyl acrylate can improve its flexibility. mdpi.com
The imidazole group within the polymer structure offers several advantages. Due to its conjugated five-membered ring, imidazole exhibits excellent chemical stability. google.com This stability makes imidazole-functionalized polymers suitable for applications in harsh chemical environments, such as in the development of anion exchange membranes for alkaline fuel cells. google.com Furthermore, the nitrogen atoms in the imidazole ring can act as ligands, enabling the polymer to coordinate with metal ions. This property is particularly useful for applications such as the extraction of heavy metals from aqueous solutions. For example, imidazole-functionalized porous organic polymers have demonstrated high efficiency in extracting uranium. rsc.orgrsc.org
The synthesis of such functional polymers can be tailored to achieve specific properties. For instance, the ratio of the monomers can be adjusted to control the glass transition temperature and the functionality of the final copolymer. researchgate.net Characterization of these imidazole-functionalized polymers is typically performed using techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm the incorporation of the functional monomer into the polymer chain. mdpi.com
The imidazole functionality of this compound makes it a suitable precursor for the synthesis of reactive ionic liquids (ILs) and, subsequently, poly(ionic liquids) (PILs). Ionic liquids are salts with melting points below 100 °C that are known for their low vapor pressure, high thermal stability, and tunable properties. nih.govrsc.org The imidazole ring can be quaternized to form an imidazolium (B1220033) cation, which is a common component of many ionic liquids. nih.govnih.gov
By polymerizing ionic liquid monomers derived from this compound, poly(ionic liquids) can be produced. These materials combine the unique properties of ionic liquids with the processability and mechanical integrity of polymers. rsc.org PILs are being explored for a wide range of applications, including as electrolytes in batteries and fuel cells, as catalysts in chemical reactions, and as materials for gas separation and capture. google.comrsc.org
The development of PILs from imidazole-based monomers offers a pathway to creating "green" materials, as ionic liquids are often considered more environmentally friendly alternatives to traditional volatile organic solvents. nih.govrsc.org The properties of the resulting PILs, such as their ionic conductivity and thermal stability, can be fine-tuned by carefully selecting the anion paired with the imidazolium cation and by controlling the polymer architecture. google.comrsc.org
The ability to form copolymers with controlled properties makes this compound a candidate for the fabrication of polymeric nanocapsules and drug delivery carriers. Copolymers based on acrylic monomers, such as acrylic acid and methyl methacrylate, have been investigated for the development of oral drug delivery systems. nih.gov The hydrophilicity and hydrophobicity of the copolymer can be balanced to improve the loading and retention of drugs. nih.gov
The imidazole group can provide pH-responsive behavior, which is a desirable characteristic for targeted drug delivery. In acidic environments, the imidazole ring can be protonated, leading to changes in the polymer's solubility and swelling behavior. This can be exploited to design carriers that release their payload in specific regions of the gastrointestinal tract. nih.gov
Furthermore, polymeric nanocapsules can be designed for applications in self-healing materials. mpg.de For instance, nanocontainers filled with a healing agent can be embedded in a coating. When the coating is damaged, the nanocapsules can rupture and release their contents to repair the defect. The imidazole functionality could play a role in the encapsulation process or in triggering the release of the healing agent in response to a specific stimulus, such as a change in pH. mpg.de
Surface Modification and Corrosion Inhibition Using this compound Derivatives
Derivatives of this compound are effective agents for modifying metal surfaces to prevent corrosion. The imidazole ring can strongly adsorb onto metal surfaces, while the acrylate functionality can be used to anchor the molecule to a polymer coating or to form a cross-linked protective layer.
Derivatives of acrylic acid containing an imidazole group have been shown to spontaneously form self-assembled films on metal surfaces like iron. researchgate.net These films act as a barrier, protecting the underlying metal from corrosive environments. researchgate.net The formation of these self-assembled monolayers (SAMs) is driven by the interaction between the imidazole headgroup and the metal surface. mdpi.com
The imidazole ring, with its nitrogen atoms containing lone pairs of electrons, can coordinate with the metal atoms, leading to a strong bond. bohrium.com This adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.net The hydrophobic tails of the molecules then align to form a dense, ordered layer that repels water and corrosive species. mdpi.com The effectiveness of the corrosion inhibition depends on the packing density and the orientation of the molecules in the self-assembled film. mdpi.com Longer immersion times in the solution containing the imidazole derivative generally lead to more ordered and protective films. researchgate.net
The modification of metal surfaces with imidazole and acrylate derivatives can significantly enhance their resistance to corrosion. researchgate.netelectrochemsci.org These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these protective coatings. researchgate.netresearchgate.netelectrochemsci.org Potentiodynamic polarization curves can show a reduction in both anodic and cathodic current densities in the presence of the inhibitor, indicating a mixed-inhibition mechanism. researchgate.net EIS measurements can provide information about the resistance of the coating and the capacitance of the interface, which can be used to model the corrosion process and determine the inhibition efficiency. electrochemsci.orgmdpi.com
The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net The protective film formed by these derivatives can be further enhanced by incorporating them into a polymer matrix, creating a robust and durable protective coating. researchgate.net The acrylate functionality allows for copolymerization with other monomers to form a cross-linked network, improving the adhesion and barrier properties of the coating. researchgate.net
Development of Novel Functional Materials through this compound Derivatization
The unique molecular architecture of this compound, featuring both a polymerizable acrylate group and a functional imidazole ring, makes it a valuable building block for the creation of advanced functional materials. cymitquimica.com Derivatization of this compound allows for the precise tuning of material properties, leading to applications in diverse areas of materials science and polymer chemistry. The imidazole ring, in particular, offers a site for various chemical modifications, imparting specific functionalities to the resulting polymers. cymitquimica.com
Researchers have explored the derivatization of this compound to develop materials with tailored characteristics. The imidazole moiety can be alkylated, acylated, or coordinated with metal ions, leading to polymers with enhanced thermal stability, altered solubility, or catalytic activity. The acrylate group readily participates in polymerization reactions, forming the backbone of these novel materials. cymitquimica.com
One area of significant interest is the development of polymers for biomedical applications. The imidazole group is a common feature in biological systems, suggesting that polymers derived from this compound may exhibit good biocompatibility. Furthermore, the potential for these materials to possess antimicrobial or antifungal properties is an active area of investigation. cymitquimica.com
The synthesis of these functional polymers often involves standard polymerization techniques, such as free radical polymerization, initiated by thermal or photochemical methods. The specific conditions of the polymerization reaction, including the choice of initiator, solvent, and temperature, can be optimized to control the molecular weight and architecture of the final polymer, thereby influencing its macroscopic properties.
Below is a data table summarizing the key reactive sites of this compound and the potential functionalities that can be introduced through derivatization at these sites.
| Reactive Site | Type of Derivatization | Potential Introduced Functionality | Resulting Material Properties |
| Imidazole Ring (N-1 or N-3) | Alkylation, Quarternization | Ionic groups, increased polarity | Modified solubility, ion-exchange capabilities, antimicrobial activity |
| Imidazole Ring | Coordination with Metal Ions | Catalytic centers, magnetic properties | Catalytic activity, magnetic responsiveness |
| Acrylate Group (C=C double bond) | Polymerization (e.g., free radical, RAFT) | Polymer backbone formation | Tunable mechanical properties, thermal stability, processability |
| Ester Group (-COOCH3) | Hydrolysis, Amidation | Carboxylic acid, amide functionalities | pH-responsiveness, sites for further conjugation |
The strategic combination of these derivatization pathways allows for the creation of a wide array of functional materials. For instance, the polymerization of the acrylate group followed by the quaternization of the imidazole nitrogen atoms can lead to the formation of poly-ionic liquids (PILs), which have applications in catalysis, gas separation, and as electrolytes.
Further research into the derivatization of this compound is expected to yield even more sophisticated materials with precisely controlled properties, expanding their applicability in fields ranging from advanced coatings and membranes to drug delivery systems and sensors.
Catalytic Applications of Methyl 3 1h Imidazol 4 Yl Acrylate and Imidazole Based Catalysts
Fundamental Principles of Imidazole-Mediated Catalysis
The catalytic activity of the imidazole (B134444) ring is rooted in its unique electronic and structural properties. As an amphoteric compound, it can function as both a proton donor (in its protonated, imidazolium (B1220033) form) and a proton acceptor (in its neutral form). mdpi.com This dual nature allows it to participate effectively in acid-base catalysis. Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen (N-3) makes the neutral imidazole a potent nucleophile.
Imidazole-mediated catalysis generally proceeds via two primary mechanisms:
Nucleophilic Catalysis: In this pathway, the imidazole ring acts as a nucleophile, attacking an electrophilic center (such as the carbonyl carbon of an ester) to form a reactive, high-energy intermediate, for example, an acyl-imidazolium species. mdpi.comacs.org This intermediate is more susceptible to subsequent reaction, such as hydrolysis or alcoholysis, than the original substrate. After the reaction, the imidazole catalyst is regenerated, completing the catalytic cycle. mdpi.com This mechanism is central to processes like acyl transfer. acs.org
General Acid-Base Catalysis: Imidazole can facilitate reactions by mediating proton transfer. As a general base, it can deprotonate a weak acid (like water or an alcohol), enhancing its nucleophilicity. acs.org Conversely, its conjugate acid, the imidazolium ion, can act as a general acid, protonating a leaving group to make it depart more easily. mdpi.comacs.org In biological systems, the histidine residue, which contains an imidazole side chain, is a crucial component of many enzyme active sites, where it employs these catalytic strategies to accelerate reactions that would otherwise take millions of years. mdpi.com Studies on the hydrolysis of RNA models have demonstrated that imidazole buffers can catalyze the reaction through both general base and general acid pathways concurrently. acs.org
Bifunctional catalysts that incorporate an imidazole moiety alongside another functional group, such as a polyether backbone, have been developed to achieve cooperative catalysis, for instance, in the phosphorylation of alcohols. researchgate.netresearchgate.net
Specific Catalytic Transformations Utilizing Imidazole Derivatives (e.g., N-Heterocyclic Carbene (NHC) Ligands)
A significant evolution in imidazole-based catalysis was the development of N-Heterocyclic Carbenes (NHCs). NHCs are persistent carbenes, typically prepared by the deprotonation of an imidazolium salt. researchgate.net They are powerful σ-donating ligands that form very strong bonds with transition metals, often surpassing traditional phosphine (B1218219) ligands in stability and performance. researchgate.netacs.org This strong bond minimizes ligand dissociation and enhances catalytic efficiency. acs.org The steric and electronic properties of NHC ligands can be easily tuned by modifying the substituents on the nitrogen atoms or the imidazole backbone, making them highly versatile for a wide range of catalytic applications. acs.orgacs.org
NHC-metal complexes are instrumental in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Their strong electron-donating nature facilitates key steps in catalytic cycles, such as the oxidative addition of otherwise unreactive substrates like aryl chlorides. acs.org
Below is a table summarizing some of the key catalytic transformations where imidazole-derived NHC ligands have been successfully applied.
| Catalytic Transformation | Description | Metal Catalyst | Example NHC Ligands | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide to form C-C bonds. | Pd | IBiox, IPr | researchgate.net |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. | Pd | IPr, SIMes | researchgate.net |
| Stille Reaction | Coupling of an organotin compound with an organohalide. | Pd | Generic NHCs | researchgate.net |
| Hydrogenation | Reduction of unsaturated compounds (e.g., carbonyls, alkenes) using H₂. | Ru, Pd | bis-NHCs | acs.org |
| Hydrosilylation | Addition of a Si-H bond across a double or triple bond (e.g., in aldehydes, ketones). | Fe | Malonate-NHC | tandfonline.com |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins. NHCs are key ligands in Grubbs' second and third-generation catalysts. | Ru | IMes, SIMes | mdpi.com |
Application in Controlled Polymerization Processes
The versatility of imidazole-based catalysts extends prominently into polymer chemistry, where they are used both as organocatalysts and as essential ligands in metal-mediated processes to control polymer architecture, molecular weight, and functionality.
N-Heterocyclic Carbenes in Ring-Opening Polymerization (ROP)
N-Heterocyclic Carbenes have emerged as highly effective metal-free organocatalysts for the ring-opening polymerization (ROP) of various cyclic monomers, including lactones, lactide, and N-carboxyanhydrides. researchgate.netacs.org In a typical ROP mechanism for a cyclic ester like lactide, the NHC acts as a potent nucleophile, attacking the carbonyl group of the monomer. This initiates ring-opening and forms a zwitterionic intermediate, which then propagates the polymerization. acs.orgacs.org This method provides a powerful route to biocompatible and biodegradable polymers like polylactide (PLA) without the risk of metal contamination. researchgate.net The activity of these catalysts can be thermally controlled; for instance, alcohol adducts of certain NHCs remain dormant at room temperature but dissociate upon heating to release the active carbene and initiate polymerization on demand. acs.org
Imidazole Derivatives in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically copper. wikipedia.orgnih.gov The main role of the ligand in ATRP is to solubilize the copper halide and, critically, to modulate the redox potential of the metal center, which controls the polymerization kinetics and precision. wikipedia.orgnih.gov Multidentate amine-based ligands are widely used for this purpose, and imidazole-containing structures are part of this class. nih.govacs.org These ligands form stable complexes with the copper catalyst, enabling the controlled polymerization of a wide variety of monomers, including acrylates and methacrylates. mdpi.com
Controlled Radical Polymerization of Imidazole-Containing Monomers
Beyond their role as catalysts or ligands, imidazole moieties can be incorporated directly into polymers by polymerizing imidazole-containing monomers. Achieving control over the polymerization of such functional monomers is key to creating well-defined materials for advanced applications. researchgate.net For example, the controlled radical polymerization of 4-vinylimidazole (4VIM) has been successfully achieved using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. acs.org Studies show that by carefully selecting the solvent and reaction parameters, it is possible to produce poly(4-vinylimidazole) with predetermined molecular weights and narrow molecular weight distributions (polydispersity indices < 1.20). acs.org
The table below presents findings from a study on the controlled RAFT polymerization of 4-vinylimidazole, demonstrating the level of control achievable.
| Solvent | Chain Transfer Agent (CTA) | Kinetic Profile | Molecular Weight Growth | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|---|
| Glacial Acetic Acid | 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) | Linear pseudo-first-order kinetics | Linear growth with monomer conversion | < 1.20 | acs.org |
| Aqueous Acidic Buffers | CEP | Non-linear kinetics | Poorly controlled molecular weight growth | Broad | acs.org |
This ability to control the polymerization of functional monomers like 4VIM is crucial for designing advanced block copolymers and functional polymers for applications in nanomedicine and electroactive membranes. acs.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 3 1h Imidazol 4 Yl Acrylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature and inherent reactivity of a molecule. For Methyl 3-(1H-imidazol-4-yl)acrylate, these calculations can reveal critical information about its stability, electron distribution, and sites susceptible to chemical attack.
Detailed research findings from studies on related imidazole (B134444) and acrylate (B77674) compounds suggest that methods like Density Functional Theory (DFT) are highly effective. nih.govtandfonline.com For instance, calculations performed on imidazole derivatives using functionals like B3LYP with a 6-31G** basis set have been used to predict heats of formation (HOFs) and evaluate thermal stability through bond dissociation energies (BDEs). nih.gov Such studies show that substituents significantly impact the electronic properties and stability of the imidazole ring. nih.govcapes.gov.br
For the this compound molecule, key parameters derived from quantum chemical calculations would include:
Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable conformation (lowest energy state).
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. tandfonline.com For this compound, the nitrogen atoms of the imidazole ring are expected to be nucleophilic sites, while the carbonyl carbon of the acrylate group would be an electrophilic center.
| Calculated Property | Significance for this compound | Illustrative Value (Based on Similar Compounds) |
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | -6.5 eV |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | -1.2 eV |
| HOMO-LUMO Gap | Predicts chemical stability and reactivity. | 5.3 eV |
| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. mdpi.com | 3.61 D (for Imidazole) |
| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements, indicating thermodynamic stability. | Varies with substituents. nih.gov |
Illustrative data is based on typical values for related imidazole and acrylate structures and is for exemplary purposes only.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical reactions, making it invaluable for studying the potential reaction mechanisms involving this compound. researchgate.netrsc.org DFT has been successfully applied to analyze various radical polymerization processes for acrylates and to characterize the properties of complex imidazole derivatives. nih.govtandfonline.comresearchgate.netnih.gov
For this compound, DFT studies could be employed to:
Model Reaction Pathways: Investigate mechanisms such as Michael additions, polymerization, or hydrolysis. This involves locating the transition state (TS) structures for each step of a proposed reaction. The energy of the transition state determines the activation energy barrier, which is critical for predicting reaction rates. researchgate.netrsc.org
Analyze Reactivity Indices: Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. capes.gov.br
Predict Spectroscopic Properties: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. tandfonline.combohrium.com Comparing these theoretical spectra with experimental data can help confirm the molecule's structure.
A hypothetical DFT study on the Michael addition of a nucleophile to this compound would involve calculating the energy profile of the reaction, as shown in the table below.
| Reaction Coordinate Step | Description | Illustrative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 (Reference) |
| Transition State (TS) | The highest energy point along the reaction pathway, where the new bond is partially formed. | +15.2 |
| Intermediate | Formation of a transient species after the initial nucleophilic attack. | -5.8 |
| Products | The final, stable product of the addition reaction. | -12.5 |
Illustrative data is based on typical values for Michael addition reactions of acrylates and is for exemplary purposes only.
Molecular Docking and Dynamics Simulations for Biological Interactions
Given that the imidazole moiety is a common scaffold in medicinal chemistry, computational methods like molecular docking and molecular dynamics (MD) simulations are essential for exploring the potential of this compound as a biologically active agent. mdpi.comnih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, such as an enzyme or receptor. scilit.com For this compound, docking studies could screen for potential protein targets. For example, imidazole derivatives are known inhibitors of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi. nih.govnih.gov A docking study would place the molecule into the active site of the enzyme and calculate a binding affinity score, which estimates the strength of the interaction. Key interactions often involve hydrogen bonds with the imidazole nitrogens and hydrophobic interactions. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net An MD simulation models the movements of atoms in the complex, providing insights into its dynamic behavior in a simulated physiological environment (e.g., in water at body temperature). tandfonline.comajchem-a.com Stable binding is often indicated by low root-mean-square deviation (RMSD) of the ligand's position within the binding pocket over the course of the simulation. researchgate.netajchem-a.com
| Computational Method | Objective | Key Output for this compound |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy (e.g., -8.5 kcal/mol), key interacting amino acid residues (e.g., HIS, ASP, TYR). mdpi.comnih.gov |
| Molecular Dynamics | Evaluate the stability of the ligand-protein complex over time. | RMSD, RMSF, analysis of persistent hydrogen bonds. researchgate.netajchem-a.com |
Illustrative data is based on typical values for small molecule inhibitors and is for exemplary purposes only.
Predictive Modeling for Structure-Property Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to build mathematical models that correlate a molecule's structural features with its biological activity or physicochemical properties. researchgate.netmdpi.com
For a new compound like this compound, QSAR/QSPR models can be used to predict properties without the need for extensive experimental testing. These models are built using a dataset of related compounds with known properties.
QSAR for Biological Activity: If a series of imidazole-acrylate analogues were synthesized and tested for a specific biological activity (e.g., antifungal activity), a QSAR model could be developed. nih.gov Descriptors used in such models might include electronic properties (e.g., partial charges), steric parameters, and hydrophobicity (LogP). nih.govnih.gov The resulting model could predict the activity of new, unsynthesized analogues.
QSPR for Physicochemical Properties: QSPR models can predict properties like boiling point, solubility, and toxicity. researchgate.net For example, QSAR models have been developed to predict the ecotoxicity of acrylate compounds based on descriptors like partial atomic charges. nih.govresearchgate.net Such a model could provide an early assessment of the potential environmental impact of this compound.
| Model Type | Predicted Property | Relevant Molecular Descriptors | Illustrative Model Performance |
| QSAR | Cytotoxicity (IC₅₀) | LogP, Topological Polar Surface Area (TPSA), Dipole Moment | R² = 0.81 (for a set of imidazole derivatives) nih.gov |
| QSPR | Acute Fish Toxicity (LC₅₀) | Partial charge on carbonyl oxygen, Hydrophobicity | R² = 0.77 (for a set of acrylate compounds) nih.gov |
| QSPR | Enthalpy of Formation (ΔHf) | Quantum chemical descriptors | Good correlation for imidazole derivatives researchgate.net |
Illustrative data is based on published models for related compound classes and is for exemplary purposes only.
Conclusion and Future Research Perspectives
Synthesis of Novel Methyl 3-(1H-imidazol-4-yl)acrylate Analogues with Enhanced Functionality
The synthesis of novel analogues of this compound is a burgeoning area of research, driven by the quest for compounds with enhanced biological activity and tailored properties for material science applications. A primary route for synthesizing derivatives of urocanic acid, and by extension its methyl ester, involves the elimination of ammonia (B1221849) from histidine. researchgate.net This foundational reaction provides a robust platform for further chemical modifications.
Researchers are actively exploring various synthetic strategies to create analogues with enhanced functionality. These strategies often focus on modifications at three key positions: the imidazole (B134444) ring, the acrylate (B77674) backbone, and the ester group.
Key Synthetic Approaches:
Modification of the Imidazole Ring: This includes N-alkylation, N-arylation, and the introduction of various substituents onto the carbon atoms of the imidazole ring. These modifications can significantly influence the compound's electronic properties, solubility, and its ability to interact with biological targets.
Alterations to the Acrylate Moiety: Researchers are investigating the impact of introducing substituents at the α- and β-positions of the acrylate chain. Such changes can affect the molecule's geometry, reactivity, and pharmacokinetic properties.
Ester Diversification: The methyl ester can be readily converted to other esters, amides, or carboxylic acids, allowing for the fine-tuning of properties like hydrophilicity, lipophilicity, and metabolic stability.
A notable area of exploration is the synthesis of vinylimidazoles from N-tritylimidazole-4-carboxaldehyde via Wittig reactions. researchgate.net This method provides a versatile route to a range of 4-vinylimidazole derivatives, which can be further elaborated. The use of activated phosphonate (B1237965) ylids in these reactions has been shown to produce high yields. researchgate.net
The development of "green chemistry" approaches is also gaining traction. nih.gov These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous solvents, reagents, and reaction conditions. For instance, enzyme-catalyzed reactions are being explored for the synthesis of urocanic acid derivatives, offering high selectivity and milder reaction conditions. mdpi.comnih.govnih.govnih.gov
Table 1: Examples of Synthetic Strategies for Imidazole and Acrylate Derivatives
| Strategy | Description | Potential Enhancement |
| N-Alkylation of Imidazole | Introduction of alkyl chains to the nitrogen atoms of the imidazole ring. | Improved solubility and altered biological interactions. |
| Wittig Reaction | Synthesis of vinylimidazoles from imidazole-4-carboxaldehyde. | Versatile route to a wide range of derivatives. |
| Esterification/Amidation | Conversion of the carboxylic acid group to various esters and amides. | Fine-tuning of pharmacokinetic properties. |
| Enzymatic Synthesis | Use of enzymes like lipase (B570770) for selective reactions. | Greener and more selective synthesis. |
Exploration of Untapped Biological Activities and Therapeutic Targets
While the immunosuppressive properties of urocanic acid, particularly the cis-isomer formed upon UV exposure, are well-documented, researchers are now looking beyond this to uncover new therapeutic applications for its derivatives like this compound. ontosight.aiwikipedia.orgwikipedia.org The inherent biocompatibility of this naturally occurring scaffold makes it an attractive starting point for drug discovery. wikipedia.org
Emerging Therapeutic Areas:
Antiallergic and Anti-inflammatory Effects: Certain urocanic acid derivatives have been found to possess potent antiallergic effects with improved solubility profiles compared to the parent compound. ontosight.aigoogle.com This opens up avenues for the development of novel treatments for allergic conditions. The anti-inflammatory properties of cis-urocanic acid are also being investigated for a range of conditions. ontosight.ai
Anticancer Potential: The imidazole core is a common feature in many anticancer drugs. Research into novel imidazole derivatives has shown significant anticancer activity against various cancer cell lines. nih.govresearchgate.net By creating hybrid molecules that combine the urocanic acid scaffold with other known anticancer pharmacophores, it may be possible to develop new and more effective cancer therapies. For example, some acrylate-based derivatives have demonstrated potent cytotoxic effects against breast cancer cells. nih.govrsc.org
Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Imidazole-containing compounds have a long history of use as antifungal and antibacterial agents. nih.gov Studies on novel imidazole derivatives have demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The synthesis and evaluation of new this compound analogues could lead to the discovery of novel antibiotics.
The exploration of untapped biological activities is often guided by computational studies, which can predict the interaction of these molecules with various biological targets and help to prioritize synthetic efforts.
Table 2: Investigated Biological Activities of Urocanic Acid and its Derivatives
| Biological Activity | Key Findings | Potential Therapeutic Application |
| Immunomodulation | cis-urocanic acid acts as an immunosuppressant. ontosight.aiwikipedia.org | Treatment of autoimmune diseases and prevention of transplant rejection. |
| Antiallergic | Certain derivatives show potent antiallergic effects. ontosight.aigoogle.com | Development of new treatments for allergies. |
| Anticancer | Related imidazole and acrylate derivatives show cytotoxicity against cancer cells. nih.govnih.govresearchgate.netrsc.org | Novel cancer therapies. |
| Antimicrobial | Imidazole derivatives exhibit antibacterial and antifungal properties. nih.govnih.gov | New antibiotics and antifungal agents. |
Advancements in Materials Science and Industrial Applications
The unique chemical structure of this compound, combining a heterocyclic imidazole ring with a reactive acrylate group, makes it a valuable building block for the creation of advanced materials with a wide range of industrial applications. utoronto.ca The imidazole moiety can impart properties such as thermal stability, conductivity, and the ability to coordinate with metal ions, while the acrylate group allows for polymerization and copolymerization. nih.gov
Key Areas of Application:
Polymer Chemistry: this compound can be used as a monomer or co-monomer to produce polymers with tailored properties. For example, copolymers synthesized with methyl methacrylate (B99206) have shown enhanced thermal stability compared to neat polymethyl methacrylate (PMMA). nih.gov These polymers could find use in applications requiring high-temperature resistance. The development of polymers from acrylate-based materials is a significant field of research. nih.gov
UV-Absorbing Materials: As a derivative of urocanic acid, a natural UV absorber found in the skin, this compound has inherent UV-absorbing properties. wikipedia.orgnih.gov This makes it a candidate for incorporation into sunscreens, coatings, and other materials to provide protection against harmful UV radiation.
Biomaterials: The biocompatibility of the urocanic acid scaffold makes its derivatives suitable for use in biomedical applications. wikipedia.org Polymers and hydrogels derived from this compound could be used in drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices.
Optical Materials: Imidazole compounds can exhibit interesting optical properties, and their incorporation into polymers can lead to materials with specific refractive indices or other optical characteristics. nih.gov These materials could be used in lenses, optical films, and other photonic devices.
The ability to functionalize both the imidazole ring and the acrylate group allows for a high degree of control over the final properties of the resulting materials, making this compound a versatile tool for materials scientists.
Interdisciplinary Research Opportunities and Emerging Methodologies
The multifaceted nature of this compound creates a fertile ground for interdisciplinary research, bridging chemistry, biology, materials science, and medicine. The future of research in this area will likely be driven by collaborations between experts in these diverse fields.
Emerging Research Directions:
Photobiology and Photomedicine: The photochemical properties of urocanic acid and its derivatives are a key area of interest. nih.gov Further research into the photophysics and photochemistry of this compound could lead to the development of novel photoprotective agents or photosensitizers for photodynamic therapy.
Supramolecular Chemistry and Catalysis: The imidazole ring can participate in non-covalent interactions, making it a useful component in the design of supramolecular assemblies. These assemblies could be used for catalysis, sensing, or controlled release applications. The Diels-Alder reaction, a powerful tool in organic synthesis, has been studied with related furan (B31954) derivatives, suggesting potential for similar applications with imidazole-based dienes. nih.govrsc.orgyoutube.comchemrxiv.org
Advanced Analytical Techniques: The development of more sensitive and selective analytical methods is crucial for studying the metabolism, distribution, and biological effects of this compound and its analogues. mdpi.com Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are being developed for the determination of imidazole compounds in various matrices. mdpi.combohrium.com
Computational Modeling: In silico methods are becoming increasingly important in chemical and biological research. Computational studies can provide valuable insights into the properties of this compound and its derivatives, guiding the design of new compounds and materials with desired functionalities.
The continued exploration of this versatile molecule and its analogues promises to yield exciting new discoveries and applications across a wide spectrum of scientific disciplines.
Q & A
Q. Basic Research Focus
- ESI-MS : Used to confirm molecular weight (m/z: 153.22 [M+H⁺]) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the acrylate double bond (δ 6.44, J = 16.0 Hz) and imidazole protons (δ 7.43, s) .
- Chromatography : TLC (Rf values) monitors reaction progress and purity .
What stability and handling precautions are critical for this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Short shelf life necessitates storage under inert atmospheres and low temperatures to prevent degradation .
- Safety Protocols : Use gloves, protective eyewear, and fume hoods during synthesis. Waste must be segregated and processed by certified facilities to avoid environmental contamination .
How can synthetic routes be optimized to address yield variability in derivatives?
Q. Advanced Research Focus
- Catalyst Screening : Compare AIBN () vs. DMAP () for imidazole alkylation efficiency.
- Solvent Optimization : DMF () or ethyl acetate () may influence reaction kinetics.
- Temperature Control : Reactions at 65–80°C () balance between activation energy and side-product formation.
What strategies resolve discrepancies in NMR data for structural analogs?
Q. Advanced Research Focus
- Tautomerism Analysis : Imidazole protons (e.g., δ 7.43 vs. δ 7.78 in ) may indicate pH-dependent tautomeric shifts.
- Isomer Detection : Use 2D NMR (COSY, NOESY) to differentiate regioisomers in derivatives like (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate .
- Impurity Profiling : HPLC-MS identifies byproducts from incomplete esterification or oxidation .
How is this compound applied in pharmaceutical intermediate synthesis?
Q. Advanced Research Focus
- Drug Candidates : Derivatives such as (E)-Methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylate () are precursors for angiotensin II receptor antagonists.
- Coordination Chemistry : Schiff base ligands derived from histidine methyl ester incorporate the imidazole moiety for metal complexation (e.g., cobalt in ).
What computational methods support the design of imidazole-acrylate hybrids?
Q. Advanced Research Focus
- Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., enzymes in ).
- DFT Calculations : Analyze electronic properties of the acrylate group to optimize reactivity in nucleophilic additions .
How do reaction conditions influence stereochemical outcomes in derivatives?
Q. Advanced Research Focus
- Curtius Rearrangement : In , modified Curtius reactions yield carbamates with retained stereochemistry.
- Protecting Groups : Trityl () or ClTr () groups prevent imidazole tautomerization during multi-step syntheses.
What are the limitations of current synthetic methodologies for scale-up?
Q. Advanced Research Focus
- Purification Challenges : Column chromatography () is impractical for large-scale production; explore crystallization or distillation alternatives.
- Cost-Benefit Analysis : High-cost reagents like Lawesson’s reagent () may necessitate greener alternatives.
How can researchers validate bioactivity hypotheses for imidazole-acrylate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
